REACTION_CXSMILES
|
S(=O)(=O)(O)O.C([NH:13][C:14]1[CH:19]=[C:18]([C:20]2[S:24][C:23]([CH2:25][CH3:26])=[N:22][C:21]=2[C:27]2[CH:32]=[CH:31][C:30]([F:33])=[CH:29][CH:28]=2)[CH:17]=[CH:16][N:15]=1)C1C=CC=CC=1.[OH-].[Na+]>>[CH2:25]([C:23]1[S:24][C:20]([C:18]2[CH:17]=[CH:16][N:15]=[C:14]([NH2:13])[CH:19]=2)=[C:21]([C:27]2[CH:28]=[CH:29][C:30]([F:33])=[CH:31][CH:32]=2)[N:22]=1)[CH3:26] |f:2.3|
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
N-benzyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridine-2-amine
|
Quantity
|
4.75 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1=NC=CC(=C1)C1=C(N=C(S1)CC)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
beige solid
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with dichloromethane (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with MTBE
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)C=1SC(=C(N1)C1=CC=C(C=C1)F)C1=CC(=NC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |